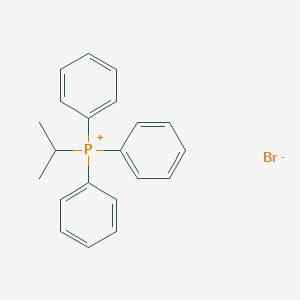

Isopropyltriphenylphosphonium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl(propan-2-yl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOZCYIMJQTYEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383613 | |

| Record name | Isopropyltriphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-33-2 | |

| Record name | Isopropyltriphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyltriphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isopropyltriphenylphosphonium Bromide

Fundamental Principles of Preparation

The formation of isopropyltriphenylphosphonium (B8661593) bromide is achieved through the direct reaction of triphenylphosphine (B44618) and isopropyl bromide. This process is a classic example of quaternization of a phosphine (B1218219), leading to the formation of a stable phosphonium (B103445) salt.

The synthesis of isopropyltriphenylphosphonium bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, triphenylphosphine acts as the nucleophile, and isopropyl bromide serves as the electrophile. The phosphorus atom of triphenylphosphine possesses a lone pair of electrons, making it nucleophilic and capable of attacking the electrophilic carbon atom of isopropyl bromide. The reaction is typically facilitated by heating the reactants, often in a suitable solvent, to achieve a reasonable reaction rate.

The mechanism of this SN2 reaction involves a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group, in this case, the bromide ion, departs. The triphenylphosphine attacks the carbon atom of isopropyl bromide from the side opposite to the bromine atom, a trajectory known as "backside attack". This approach is necessary for the efficient overlap of the highest occupied molecular orbital (HOMO) of the nucleophile (the lone pair on phosphorus) and the lowest unoccupied molecular orbital (LUMO) of the electrophile (the σ* anti-bonding orbital of the C-Br bond).

However, the electrophilic carbon in isopropyl bromide is a secondary carbon, which presents more steric hindrance compared to a primary carbon. This steric bulk, originating from the two methyl groups attached to the electrophilic carbon and the three phenyl groups on the phosphorus, can impede the backside attack of the nucleophile. Consequently, the reaction rate for secondary halides like isopropyl bromide is slower than for primary halides in SN2 reactions. The reaction proceeds through a trigonal bipyramidal transition state where the phosphorus, the central carbon, and the bromine are aligned, and the three other groups on the carbon are in a plane.

Once the new carbon-phosphorus bond is formed and the carbon-bromine bond is broken, the resulting products are the isopropyltriphenylphosphonium cation and the bromide anion. In the solid state, as observed in the crystal structure of isopropyltriphenylphosphonium bromide monohydrate, the bromide anion is stabilized through various intermolecular interactions. These include electrostatic interactions with the positively charged phosphonium cation. Specifically, there are short contacts between the bromide anion and hydrogen atoms of the isopropyl group on the cation. In the monohydrate form, the bromide ion is also stabilized by hydrogen bonding with water molecules. These stabilizing interactions are crucial for the formation and stability of the crystalline phosphonium salt.

Nucleophilic Substitution of Triphenylphosphine with Isopropyl Bromide

Stoichiometric Considerations and Reaction Optimization

The efficiency of isopropyltriphenylphosphonium bromide synthesis is highly dependent on the stoichiometry of the reactants and other reaction conditions. Optimizing these parameters is key to maximizing the yield and minimizing the formation of byproducts.

Proper control of the molar ratio between triphenylphosphine and isopropyl bromide is essential to prevent the formation of byproducts and to ensure the complete consumption of the limiting reagent. An excess of one reactant can lead to purification challenges. For instance, if an excess of isopropyl bromide is used, the final product may be contaminated with unreacted starting material. Conversely, an excess of triphenylphosphine can also complicate the isolation of the desired phosphonium salt.

A potential byproduct in reactions involving phosphines is triphenylphosphine oxide. While this is more common in reactions where an oxygen source is present, controlling the stoichiometry helps to favor the desired phosphonium salt formation. In some preparations of similar phosphonium salts, a slight excess of the alkyl halide is used. For example, one study reported a 76% yield for isopropyltriphenylphosphonium bromide when a slight excess of isopropyl bromide was reacted with triphenylphosphine.

To illustrate the effect of molar ratio on product yield, consider the following data from the synthesis of a similar phosphonium salt, benzyltriphenylphosphonium (B107652) bromide, under microwave conditions. While the substrate is different, the general principle of how molar ratios can influence yield is applicable.

| Molar Ratio (Triphenylphosphine : Benzyl Bromide) | Reaction Conditions | Yield (%) |

|---|---|---|

| 1:1.1 | Microwave, 60°C, 30 min | 82 |

| 1:1.2 | Reflux, 6h | 91 |

| 1:1.3 | Microwave, 60°C, 30 min | 97 |

In some synthetic protocols for phosphonium salts, an excess of triphenylphosphine is recommended to ensure that the alkyl halide is fully consumed. This is particularly important if the unreacted alkyl halide is difficult to separate from the final product or if it can interfere with subsequent reactions, such as the Wittig reaction. Using an excess of triphenylphosphine can drive the reaction to completion.

However, a large excess of triphenylphosphine can make the purification process more challenging, as the unreacted triphenylphosphine needs to be removed from the phosphonium salt product. The optimal molar ratio is often determined empirically to balance high conversion of the alkyl halide with ease of product isolation. For the synthesis of some phosphonium salts, a molar ratio of 1.0 to 2.0 moles of triphenylphosphine per mole of the halide has been suggested to be effective.

The following table demonstrates the impact of varying the excess of triphenylphosphine on the yield of a generic phosphonium salt, illustrating the general trend observed in such reactions.

| Molar Ratio (Triphenylphosphine : Alkyl Halide) | Reaction Time (h) | Conversion of Alkyl Halide (%) | Notes |

|---|---|---|---|

| 1:1 | 8 | ~90 | Incomplete conversion of alkyl halide. |

| 1.2:1 | 8 | >98 | Near complete conversion, manageable purification. |

| 2:1 | 6 | >99 | Complete conversion, requires more extensive purification. |

Laboratory-Scale Synthesis Protocols

The synthesis of Isopropyltriphenylphosphonium bromide is typically achieved through the nucleophilic substitution reaction between triphenylphosphine and an isopropyl halide. This method, a classic example of phosphonium salt formation, involves the direct alkylation of the phosphine. google.comgoogleapis.comyoutube.com The general reaction is a bimolecular nucleophilic substitution (SN2) where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the isopropyl group and displacing the bromide ion. google.comresearchgate.net

Solvent-Based Alkylation Procedures

The standard laboratory procedure involves reacting triphenylphosphine with isopropyl bromide in a suitable organic solvent. youtube.com The choice of solvent, reaction conditions, and purification methods are critical for achieving a high yield and purity of the final product. The reaction is generally conducted by heating the mixture to facilitate the quaternization of the phosphorus atom. google.com

The successful synthesis of phosphonium salts requires careful control of the reaction environment. Triphenylphosphine can be sensitive to oxidation, and the presence of water can lead to unwanted side reactions. Therefore, carrying out the synthesis under anhydrous conditions and an inert atmosphere (such as nitrogen or argon) is crucial. Using a reflux condenser fitted with a drying tube helps prevent atmospheric moisture from entering the reaction flask. orgsyn.org These precautions ensure that the nucleophilicity of the triphenylphosphine is maintained and prevent the formation of byproducts like triphenylphosphine oxide.

The choice of solvent is a key parameter in the synthesis of isopropyltriphenylphosphonium bromide. Polar aprotic solvents are generally preferred because they can solvate the charged transition state of the SN2 reaction, thereby increasing the reaction rate, without deactivating the nucleophile through hydrogen bonding. nih.gov Commonly used solvents include toluene, acetonitrile, and tetrahydrofuran (B95107) (THF). google.combiomedres.us These solvents are selected based on their ability to dissolve the reactants and their boiling points, which are relevant for reactions requiring elevated temperatures. google.comtaylorandfrancis.com

Table 1: Properties of Common Aprotic Solvents for Synthesis

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |

|---|---|---|---|

| Toluene | 111 | 2.4 | Non-polar aprotic; good for dissolving triphenylphosphine; often used for reflux conditions. youtube.combiomedres.us |

| Acetonitrile | 82 | 37.5 | Polar aprotic; can accelerate SN2 reactions due to high polarity. google.commdpi.com |

| Tetrahydrofuran (THF) | 66 | 7.6 | Moderately polar aprotic ether; a versatile solvent for many organic reactions. biomedres.usgoogleapis.com |

The alkylation of triphenylphosphine with a secondary halide like isopropyl bromide is generally slower than with a primary halide. google.comyoutube.com Consequently, heating is required to achieve a reasonable reaction rate and yield. googleapis.com Refluxing the reaction mixture is a common technique used to maintain a constant, elevated temperature, which is determined by the boiling point of the chosen solvent. solubilityofthings.com This method allows for prolonged heating without loss of solvent, as vapors are condensed and returned to the reaction flask. libretexts.org The reaction time can vary, often requiring several hours to go to completion. orgsyn.org

Purification and Isolation Techniques

As a salt, isopropyltriphenylphosphonium bromide is typically a crystalline solid that is insoluble in the non-polar or moderately polar aprotic solvents used for its synthesis. youtube.com This property facilitates its isolation from the reaction mixture once the reaction is complete and the solution is cooled.

Upon cooling the reaction mixture, the product often precipitates out of the solution. youtube.com The solid product is then collected by suction filtration. To remove any unreacted triphenylphosphine, residual solvent, or other soluble impurities, the collected solid is washed. This is typically done with a solvent in which the product has very low solubility, such as cold diethyl ether or the reaction solvent itself (e.g., toluene). orgsyn.orgbas.bg The washing process may be repeated several times to ensure high purity of the final product. orgsyn.org The purified salt is then dried, often under vacuum, to remove any remaining traces of solvent.

Recrystallization Methods

Recrystallization is a crucial technique for the purification of solid organic compounds, including phosphonium salts like Isopropyltriphenylphosphonium bromide. The process relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at varying temperatures. For phosphonium salts, which can be prone to being oily and hygroscopic, selecting the appropriate recrystallization conditions is critical to obtaining a pure, crystalline product.

The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize in a purer form as the solution cools, leaving the impurities dissolved in the mother liquor. The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.

For phosphonium salts, a single solvent may not always provide the optimal conditions for crystallization. In such cases, a mixed solvent system, often consisting of a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which it is much less soluble, is employed. The impure solid is typically dissolved in a minimal amount of the hot "good" a solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid, indicating the onset of precipitation. The solution is then gently heated until it becomes clear again and subsequently allowed to cool slowly to promote the formation of well-defined crystals.

Commonly employed solvent systems for the recrystallization of phosphonium salts include mixtures like ethyl acetate/acetonitrile and toluene/ethyl acetate/diethyl ether. The hygroscopic nature of many phosphonium salts necessitates the use of dry solvents and protection from atmospheric moisture during the recrystallization process to prevent the formation of oils. In some instances, techniques such as vapor diffusion, where a "poor" solvent is allowed to slowly diffuse into a solution of the compound in a "good" solvent, can be effective for growing high-quality crystals.

One documented method for obtaining crystalline Isopropyltriphenylphosphonium bromide involves its synthesis in a sealed tube, which upon cooling, yields colorless, block-like crystals. While this describes crystallization from the reaction mixture, the principles can be adapted for a dedicated recrystallization procedure to further enhance purity. Based on general procedures for analogous phosphonium salts, a representative recrystallization method for Isopropyltriphenylphosphonium bromide can be outlined.

The following interactive data table summarizes a representative recrystallization procedure for Isopropyltriphenylphosphonium bromide based on common practices for similar phosphonium salts.

| Step | Parameter | Value / Description | Purpose |

| 1. Dissolution | Solvent System | Dichloromethane (B109758) (good solvent) / n-Hexane (anti-solvent) | To dissolve the impure solid in a minimal amount of hot solvent. |

| Temperature | Near the boiling point of dichloromethane (~40 °C) | To maximize the solubility of the compound. | |

| Procedure | The impure solid is dissolved in a minimal amount of hot dichloromethane. | To create a saturated solution. | |

| 2. Induction of Crystallization | Anti-solvent Addition | n-Hexane is added dropwise to the hot solution until persistent turbidity is observed. | To decrease the solubility of the compound and induce crystallization. |

| Re-dissolution | The turbid solution is gently heated until it becomes clear again. | To ensure a homogeneous solution before slow cooling. | |

| 3. Crystal Growth | Cooling | The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath. | To promote the formation of large, pure crystals. |

| 4. Isolation | Filtration | The crystals are collected by vacuum filtration. | To separate the purified crystals from the mother liquor containing impurities. |

| Washing | The collected crystals are washed with a small amount of cold n-hexane. | To remove any residual mother liquor from the crystal surfaces. | |

| 5. Drying | Method | The crystals are dried under vacuum. | To remove any residual solvent. |

This table outlines a general approach, and the specific ratios of solvents and the precise temperatures may need to be optimized based on the impurity profile of the starting material.

Mechanistic Investigations of Isopropyltriphenylphosphonium Bromide Reactivity

Phosphonium (B103445) Ylide Generation

The formation of a phosphorus ylide, specifically isopropylidenetriphenylphosphorane, is a critical first step in leveraging isopropyltriphenylphosphonium (B8661593) bromide for the Wittig reaction. This process involves the deprotonation of the carbon atom alpha to the positively charged phosphorus atom. masterorganicchemistry.com

The generation of the ylide requires a strong base capable of abstracting the relatively acidic α-proton from the phosphonium salt. wikipedia.org The choice of base is a significant factor that influences the subsequent reactivity and stereochemical outcome of the Wittig reaction. masterorganicchemistry.comwikipedia.org

Commonly employed strong bases include:

n-Butyllithium (n-BuLi): This organolithium reagent is a very strong base frequently used for deprotonating alkylphosphonium salts. wikipedia.orglibretexts.org The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

Potassium tert-Butoxide (t-BuOK): As a sterically hindered alkoxide, potassium tert-butoxide is another effective strong base for generating phosphonium ylides. adichemistry.com It is often used in situations where the high reactivity of n-BuLi might be undesirable.

The general reaction for the deprotonation is as follows:

[Ph₃P⁺CH(CH₃)₂]Br⁻ + Base → Ph₃P=C(CH₃)₂ + [Base-H]⁺ + Br⁻

The efficiency of ylide formation is critically dependent on the interplay between the strength of the base and the polarity of the solvent system.

| Factor | Effect on Ylide Formation | Rationale |

| Base Strength | Stronger bases (e.g., n-BuLi) lead to higher ylide concentration. | The equilibrium of the acid-base reaction is shifted further towards the products (ylide). |

| Solvent | Aprotic, non-polar to moderately polar solvents (e.g., THF, Diethyl Ether) are preferred. | These solvents effectively dissolve the phosphonium salt and ylide without reacting with the ylide. |

| Lithium Salts | Presence of Li⁺ (from n-BuLi) can influence subsequent reaction stereochemistry. | Lithium ions can coordinate to intermediates in the Wittig reaction, affecting transition state energies. masterorganicchemistry.comnih.gov |

Role in Reaction Pathways

Beyond its role as a precursor to a Wittig reagent, isopropyltriphenylphosphonium bromide can participate in chemical reactions through other mechanistic pathways. Its ionic structure allows it to function as a phase-transfer catalyst, and its constituent ions can engage in nucleophilic processes.

Isopropyltriphenylphosphonium bromide belongs to the class of quaternary phosphonium salts, which are effective phase-transfer catalysts (PTCs). wikipedia.orgvestachem.com Phase-transfer catalysis is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. fluorochem.co.uk

The mechanism proceeds as follows:

An anionic nucleophile, initially dissolved in the aqueous phase, is exchanged for the bromide anion of the phosphonium salt.

The large, lipophilic isopropyltriphenylphosphonium cation, with its three phenyl groups and an isopropyl group, forms an ion pair with the nucleophile. nih.govresearchgate.net

This new, more lipophilic ion pair is soluble in the organic phase and can migrate across the phase boundary.

Once in the organic phase, the nucleophile is poorly solvated ("naked") and thus highly reactive, readily participating in reactions with an organic substrate.

After the reaction, the phosphonium cation, now paired with the leaving group anion, can return to the aqueous interface to repeat the cycle.

This catalytic cycle allows reactions that would otherwise be impractically slow to proceed under mild conditions, increasing yields and avoiding the need for harsh solvents. vestachem.com

The bromide ion (Br⁻), the counter-ion in isopropyltriphenylphosphonium bromide, is a competent nucleophile. kau.edu.sa In a reaction mixture, it can compete with other nucleophiles to react with electrophilic centers, particularly in nucleophilic substitution reactions. byjus.commasterorganicchemistry.com

For instance, in a reaction involving an alkyl halide or sulfonate (R-LG) as a substrate, the bromide anion can act as a nucleophile in an Sₙ2-type mechanism:

Br⁻ + R-LG → R-Br + LG⁻

The likelihood of this pathway depends on several factors, including the concentration of the bromide ion, the reactivity of the substrate (R-LG), the strength of other nucleophiles present, and the nature of the leaving group (LG). kau.edu.sa While often an undesired side reaction, this nucleophilic character of the bromide anion is an inherent aspect of the salt's chemical environment.

Once the isopropylidenetriphenylphosphorane ylide is formed, its reaction with an aldehyde or ketone proceeds via a complex mechanism that has been the subject of extensive study. The key intermediates are the betaine (B1666868) and the oxaphosphetane. libretexts.orgadichemistry.com

Betaine Intermediate: The classical mechanism proposed a nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine. libretexts.orgresearchgate.net This four-membered intermediate was thought to undergo carbon-carbon bond rotation before cyclizing. However, betaines have rarely been observed directly in lithium-free Wittig reactions, and their existence as true intermediates on the main reaction pathway is now debated. wikipedia.orgpitt.edu Under conditions where lithium salts are present, betaine-like lithium-adduct species may be involved, influencing the reaction's stereochemical drift. libretexts.orgwikipedia.org

Oxaphosphetane Intermediate: A more contemporary and widely accepted mechanism, supported by ³¹P-NMR spectroscopy, involves the direct formation of a four-membered ring intermediate, the oxaphosphetane, via a [2+2] cycloaddition. wikipedia.orgadichemistry.com This cycloaddition can proceed through a concerted but asynchronous transition state. pitt.edu The oxaphosphetane then decomposes in a syn-elimination step to yield the final alkene and triphenylphosphine (B44618) oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. adichemistry.com The stereochemistry of the final alkene is determined by the kinetic formation of the cis- or trans-disubstituted oxaphosphetane intermediate. wikipedia.orgpitt.edu

| Intermediate | Proposed Role in Wittig Reaction | Experimental Evidence |

| Betaine | Originally proposed as the initial adduct of ylide and carbonyl. libretexts.org May be involved in reactions with lithium salts. nih.gov | Generally not observed in salt-free conditions. wikipedia.orgpitt.edu Its role as an obligatory intermediate is largely discounted in modern mechanisms. researchgate.net |

| Oxaphosphetane | Considered the key intermediate formed via [2+2] cycloaddition. wikipedia.org Decomposes to give the alkene and phosphine (B1218219) oxide. adichemistry.com | Directly observed by low-temperature ³¹P-NMR spectroscopy. adichemistry.com Its formation is the stereochemistry-determining step under kinetic control. wikipedia.org |

Advanced Applications in Organic Synthesis

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgoperachem.com A phase transfer catalyst transports one reactant across the phase boundary to react with the other. Quaternary phosphonium (B103445) salts, like isopropyltriphenylphosphonium (B8661593) bromide, are effective phase-transfer catalysts, often used for their stability at higher temperatures compared to their ammonium (B1175870) counterparts. ijirset.com

The mechanism involves the phosphonium cation (Q⁺), in this case, the isopropyltriphenylphosphonium ion, pairing with an anion (Y⁻) from the aqueous phase. This ion pair (Q⁺Y⁻) is sufficiently lipophilic to dissolve in the organic phase. Once in the organic phase, the "naked" anion is highly reactive and can undergo reaction (e.g., nucleophilic substitution) with an organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle. This process allows for reactions to occur under milder conditions, with faster rates and higher yields than would otherwise be possible in a heterogeneous system. operachem.comphasetransfer.com

Enhancement of Reaction Rates and Yields in Biphasic Systems

In many organic reactions, the reactants are distributed between two immiscible phases, typically an aqueous phase and an organic phase. This separation severely limits the reaction rate due to the small interfacial area where reactants can meet. Isopropyltriphenylphosphonium bromide functions as a phase-transfer catalyst (PTC) to overcome this limitation. tcichemicals.comias.ac.in

Table 1: Function of Isopropyltriphenylphosphonium Bromide as a Phase-Transfer Catalyst

| Feature | Description |

|---|---|

| Mechanism | Transports anionic reactants from an aqueous phase to an organic phase. |

| Key Structural Attribute | Combines a lipophilic exterior with a cationic center. |

| Impact on Reaction | Increases reaction rate by facilitating contact between immiscible reactants. |

| Result | Enhanced product yields and milder reaction conditions. |

| Catalyst Type | Quaternary Phosphonium Salt. ias.ac.inalfachemic.com |

Industrial-Scale Pharmaceutical Synthesis Applications

The principles of phase-transfer catalysis using phosphonium salts are particularly valuable in the industrial manufacturing of pharmaceuticals, where efficiency, purity, and yield are paramount.

Tenofovir Disoproxil Fumarate is a critical antiretroviral medication used in the treatment of HIV/AIDS and chronic hepatitis B. nih.govresearchgate.net Its synthesis involves the esterification of Tenofovir with chloromethyl isopropyl carbonate. google.com This reaction is challenging because the reactants have poor mutual solubility; the triethylamine (B128534) salt of Tenofovir is largely insoluble in the organic reaction medium. acs.org

To facilitate this heterogeneous reaction, a phase-transfer catalyst is employed. google.com While specific patents often name quaternary ammonium salts like tetrabutyl ammonium bromide, the broader class of onium salts, including phosphonium salts like Isopropyltriphenylphosphonium bromide, is effective. google.comacs.org The catalyst transports the Tenofovir anion into the organic phase, enabling its efficient reaction with chloromethyl isopropyl carbonate. The use of a PTC is a critical process improvement that makes the commercial-scale manufacture of this essential medicine feasible. acs.org

In addition to accelerating the primary reaction, the use of a phase-transfer catalyst in the synthesis of Tenofovir Disoproxil Fumarate significantly improves the purity profile of the final product. The catalyzed process minimizes the formation of byproducts, such as dimer impurities. google.com This enhanced selectivity leads to a cleaner reaction and simplifies the purification process. Research into process improvements has shown that implementing a phase-transfer catalyst can increase the yield of Tenofovir Disoproxil from a baseline of 60% to as high as 85%, directly attributing this improvement to the minimization of impurity formation. google.com This demonstrates the dual benefit of using catalysts like Isopropyltriphenylphosphonium bromide: increasing reaction speed while simultaneously ensuring higher product quality. nih.govresearchgate.net

Table 2: Impact of Phase-Transfer Catalysis on Tenofovir Disoproxil Synthesis

| Parameter | Without PTC | With PTC (e.g., Phosphonium Salt) |

|---|---|---|

| Reaction System | Heterogeneous, slow reaction | Biphasic, accelerated reaction |

| Product Yield | ~60% | Up to 85% google.com |

| Key Impurities | Dimer impurity formation is significant | Dimer impurity formation is minimized google.com |

| Process Efficiency | Limited by poor reactant solubility | Significantly improved for industrial scale acs.org |

Diversified Synthetic Utility

Beyond its role in phase-transfer catalysis, Isopropyltriphenylphosphonium bromide is a precursor to the corresponding phosphonium ylide, a powerful nucleophile used in Wittig and related olefination reactions to form carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com

The reaction between phosphonium ylides and imines, known as the aza-Wittig reaction, is a potent method for synthesizing alkenes. Specifically, the olefination of N-sulfonyl imines with phosphonium ylides provides a highly tunable and stereoselective route to various substituted alkenes, including vinyl arenes. acs.org The ylide, generated by deprotonating Isopropyltriphenylphosphonium bromide with a strong base, attacks the electrophilic carbon of the N-sulfonyl imine. masterorganicchemistry.comlibretexts.org This leads to the formation of an intermediate that subsequently collapses to form the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E or Z configuration) of the resulting vinyl arene can be controlled by the specific structure of the ylide and the reaction conditions, making it a valuable tool for targeted synthesis. acs.org

Isopropyltriphenylphosphonium bromide is a precursor to ylides that can initiate complex cascade reactions. One such powerful sequence is the tandem Michael addition/ylide olefination for synthesizing highly functionalized cyclohexadienes. dntb.gov.ua In this process, the phosphonium ylide first acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. nih.gov The resulting enolate intermediate is also a phosphonium ylide, which then undergoes an intramolecular Wittig olefination reaction with a carbonyl group within the same molecule. dntb.gov.uarsc.org This cyclization step forms the six-membered ring of the cyclohexadiene product. This tandem strategy allows for the rapid construction of complex cyclic systems from simple acyclic precursors in a single, efficient operation. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| Isopropyltriphenylphosphonium bromide | Quaternary Phosphonium Salt, Wittig Reagent Precursor |

| Tenofovir Disoproxil Fumarate | Antiretroviral Drug |

| Tenofovir | Active Pharmaceutical Ingredient |

| Chloromethyl isopropyl carbonate | Esterifying Agent |

| Triethylamine | Base |

| Tetrabutyl ammonium bromide | Phase-Transfer Catalyst |

| N-sulfonyl imine | Electrophile in aza-Wittig reaction |

| Vinyl arene | Olefination Product |

| Triphenylphosphine oxide | Byproduct of Wittig reaction |

| α,β-unsaturated carbonyl compound | Michael Acceptor |

Rearrangement Reactions of Cyclic Organic Molecules (as exemplified by related phosphonium salts)

Phosphonium salts and their corresponding ylides are instrumental in facilitating a variety of transformations in organic synthesis, including the rearrangement of cyclic molecules. These reactions often proceed through the formation of a transient phosphonium intermediate that enables significant structural reorganization, such as ring expansion or the construction of complex heterocyclic systems.

A notable example is the phosphine-catalyzed rearrangement of vinylcyclopropylketones to cycloheptenones. nih.gov This transformation is initiated by the nucleophilic attack of a phosphine (B1218219) on the cyclopropane (B1198618) ring, leading to a ring-opened zwitterionic intermediate. nih.gov Subsequent intramolecular reactions, including proton transfer and a 7-endo-trig cyclization, result in the formation of a seven-membered ring, demonstrating a powerful method for ring expansion. nih.gov The reaction mechanism underscores the role of the phosphonium intermediate in facilitating the cleavage of the strained three-membered ring and the subsequent formation of a more complex cyclic structure. nih.gov

Furthermore, vinylphosphonium salts are versatile reagents for the synthesis of a wide array of carbo- and heterocyclic systems via intramolecular Wittig reactions. beilstein-journals.orgnih.gov In this approach, a nucleophile containing a carbonyl group is first added to a vinylphosphonium salt, generating a phosphorus ylide. beilstein-journals.orgnih.gov This intermediate then undergoes an intramolecular Wittig reaction, leading to the closure of a new ring. beilstein-journals.orgnih.gov This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including:

3-Pyrroline derivatives: Enantiomerically pure 3-pyrrolines have been synthesized from the reaction of vinylphosphonium salts with enantiomerically pure β-ketoamides. beilstein-journals.org

2,5-Dihydrothiophene derivatives: The reaction with sulfur nucleophiles provides a route to these sulfur-containing heterocycles. beilstein-journals.org

Bicyclic pyrrole (B145914) derivatives: Reaction with 2-pyrrolocarbaldehyde can yield bicyclic systems. beilstein-journals.org

These examples, while technically cyclizations, represent significant rearrangements of the starting materials to form new, complex cyclic structures, a process enabled by the unique reactivity of phosphonium salts.

The table below summarizes key aspects of these rearrangement and cyclization reactions.

| Reaction Type | Starting Material Example | Reagent | Key Intermediate | Product Type | Ref. |

| Ring Expansion | Vinylcyclopropylketone | Phosphine catalyst (e.g., PBu₃) | Zwitterionic phosphonium intermediate | Cycloheptenone | nih.gov |

| Intramolecular Wittig | β-Ketoamide | Vinylphosphonium salt, NaH | Phosphorus ylide | 3-Pyrroline derivative | beilstein-journals.org |

| Intramolecular Wittig | Sulfur nucleophile | Vinylphosphonium salt | Phosphorus ylide | 2,5-Dihydrothiophene | beilstein-journals.org |

| Intramolecular Wittig | 2-Pyrrolocarbaldehyde | Vinylphosphonium salt, NaH | Phosphorus ylide | Bicyclic pyrrole | beilstein-journals.org |

Role in Drug Development and Modification Through Synthetic Routes

Phosphonium salts, including structures related to isopropyltriphenylphosphonium bromide, are pivotal in the field of medicinal chemistry and drug development. Their utility spans from the de novo synthesis of complex bioactive molecules to the late-stage functionalization of existing drug candidates to refine their pharmacological profiles. nbinno.comresearchgate.net

The Wittig reaction, which proceeds via phosphonium ylides, is a cornerstone of synthetic organic chemistry and has been extensively used in the synthesis of natural products and pharmaceuticals. nbinno.comwikipedia.org This reaction allows for the precise formation of carbon-carbon double bonds, a common structural motif in many drug molecules. nbinno.com By enabling the coupling of two different molecular fragments, the Wittig reaction provides a powerful tool for constructing the carbon skeleton of complex drug targets. nbinno.com

A specific example of a phosphonium salt in pharmaceutical synthesis is ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide. This complex phosphonium salt serves as a key intermediate in the synthesis of certain kinase inhibitors and antiviral agents, highlighting the direct role of such compounds in producing modern therapeutics. nbinno.com

Moreover, a significant strategy in contemporary drug discovery is late-stage functionalization (LSF) . researchgate.netrsc.org LSF involves the modification of a complex, drug-like molecule in the final steps of its synthesis. This approach is highly efficient as it allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling a thorough exploration of structure-activity relationships (SAR). researchgate.net Phosphonium salts have emerged as valuable tools for LSF. For instance, protocols have been developed for the late-stage functionalization of bioactive drugs using benzhydrylphosphonium salts. acs.org More recently, photoactivated methods for the late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts have been developed, offering a versatile way to introduce the phosphonium moiety into complex molecules with high functional group tolerance. nih.govrsc.org This is particularly relevant for creating mitochondria-targeting drugs, as the triphenylphosphonium cation is a well-known motif for directing molecules to this organelle. rsc.org

The table below presents examples of phosphonium salts and their applications in drug development.

| Phosphonium Salt/Reagent Type | Application Area | Specific Use | Significance in Drug Development | Ref. |

| Phosphonium Ylides (general) | Natural Product & Fine Chemical Synthesis | Wittig reaction for C=C bond formation | Construction of the core scaffolds of potential drug molecules. nbinno.comwikipedia.org | nbinno.comwikipedia.org |

| ((4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide | Pharmaceutical Intermediate Synthesis | Key intermediate for kinase inhibitors and antivirals | Direct application in the manufacturing of specific therapeutic agents. nbinno.com | nbinno.com |

| Benzhydrylphosphonium Salts | Late-Stage Functionalization | Aminations, thiolations, and arylations of bioactive molecules | Rapid diversification of drug candidates to optimize properties. acs.org | acs.org |

| Quaternary Phosphonium Salts (from LSF) | Late-Stage Functionalization / Organelle Targeting | C-H functionalization to introduce phosphonium groups | Modification of drugs to improve efficacy or for targeted delivery (e.g., to mitochondria). nih.govrsc.org | nih.govrsc.org |

Innovations in Reaction Methodologies and Conditions

Sonication-Assisted Wittig Reactions

The application of ultrasonic irradiation, or sonication, has emerged as a powerful tool in organic synthesis to enhance reaction rates and yields. nih.govnih.gov This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid—to create localized high-pressure and high-temperature conditions, thereby accelerating chemical transformations. nih.gov

When applied to the Wittig reaction, sonication has been demonstrated to significantly shorten reaction times and increase product yields compared to conventional methods. nih.govnih.gov For instance, syntheses that might take several hours under standard conditions can often be completed in a much shorter timeframe with the aid of ultrasound. This acceleration is attributed to the enhanced mass transfer and the energetic microenvironment created by cavitation.

The synthesis of various alkenes using Wittig reagents under sonication showcases these improvements. While classic Wittig syntheses can result in lower yields, the application of ultrasound has been observed to increase yields significantly, particularly in the formation of sterically hindered tetrasubstituted alkenes. nih.gov For example, the ultrasound-assisted Wittig reaction of o-vanillin with alkyltriphenylphosphonium bromides in the presence of potassium carbonate results in the formation of styrene (B11656) derivatives in 72–81% yields. encyclopedia.pubmdpi.comresearchgate.net

| Reaction | Conditions | Reaction Time | Yield |

|---|---|---|---|

| Synthesis of E-cinnamic esters | Conventional (Refluxing DCM) | 4 hours | 8% |

| Synthesis of E-cinnamic esters | Ultrasonic Bath | Shorter time | 70% |

| Synthesis of 2-methoxy-6-alkyl-1,4-benzoquinones | Ultrasound-assisted | Not specified | 72-81% |

A significant advantage of sonication-assisted synthesis is the potential for cleaner reactions with reduced formation of byproducts. The high energy supplied by acoustic cavitation can lead to more efficient bond-forming processes, minimizing alternative reaction pathways that result in undesirable products. This improved selectivity contributes to higher isolated yields of the target alkene and simplifies purification processes. The use of ultrasound is considered a green synthetic pathway, as it often leads to shorter reaction times and increased product yields. nih.govnih.gov The mechanical effects of ultrasonic waves can lead to "false sonochemistry," where the primary result is cavitation that provides the mechanical energy for the chemical reactions. researchgate.net

Continuous Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and easier scalability. ajinomoto.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over temperature, pressure, and reaction time. nih.gov

| Parameter | Batch Wittig Reaction | Continuous Flow Wittig Reaction |

|---|---|---|

| Scalability | Requires larger vessels, potential for thermal runaway | Achieved by longer run times or parallel reactors, better safety profile |

| Heat & Mass Transfer | Can be inefficient, leading to local hot spots and side reactions | Highly efficient due to high surface-area-to-volume ratio |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Product Consistency | Can vary between batches | High consistency and reproducibility |

In Situ Generation of Reagents

Wittig reagents, the phosphorus ylides, are typically reactive intermediates that are not isolated but rather generated in situ immediately before their use in the olefination reaction. wikipedia.orgyoutube.com This is a standard and crucial practice in performing Wittig reactions.

The process begins with the deprotonation of the phosphonium (B103445) salt, in this case, isopropyltriphenylphosphonium (B8661593) bromide, using a strong base. wikipedia.orglibretexts.org The choice of base is critical and depends on the stability of the resulting ylide. For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, strong bases such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK) are commonly employed. wikipedia.orglibretexts.org

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the reaction of the highly basic reagents with water or oxygen. wikipedia.orgrsc.org Once the ylide is formed, a solution of the aldehyde or ketone is added to the reaction mixture to initiate the olefination. This in situ generation is a highly efficient method that allows for the rapid consumption of the reactive ylide, minimizing its decomposition. youtube.com

Enhanced Reactivity Through On-Site Reagent Formation

The concept of on-site reagent formation extends beyond the in situ generation of the aldehyde to also include the preparation of the Wittig reagent itself in the same reaction vessel. This approach, often referred to as a one-pot, three-component reaction, combines the alcohol, triphenylphosphine (B44618), and an alkyl halide (in this case, 2-bromopropane (B125204) to form the isopropylphosphonium salt) along with an oxidant and a base.

This methodology offers significant advantages in terms of operational simplicity and efficiency. It avoids the separate synthesis and isolation of the phosphonium salt, which can be a time-consuming step. A generalized representation of this process would involve the following transformations occurring in a single pot:

Formation of the Phosphonium Salt: Triphenylphosphine reacts with 2-bromopropane to form Isopropyltriphenylphosphonium bromide.

Oxidation of the Alcohol: A primary alcohol is oxidized to the corresponding aldehyde.

Formation of the Ylide: A strong base is added to deprotonate the phosphonium salt, forming the isopropyltriphenylphosphonium ylide.

Wittig Reaction: The in situ generated ylide reacts with the in situ generated aldehyde to produce the final alkene product.

Research into aqueous Wittig reactions has demonstrated that the phosphonium salt can be generated in situ in an aqueous medium, followed by deprotonation and reaction with an aldehyde. sciepub.com While these studies have often focused on different phosphonium salts, the principle highlights the feasibility of on-site reagent formation. The formation of the phosphonium salt from triphenylphosphine and an alkyl halide is a classic S(_N)2 reaction. libretexts.orgyoutube.com For a secondary halide like 2-bromopropane, this reaction is generally less efficient than with primary halides. libretexts.org

The on-site formation of the ylide from the phosphonium salt requires a strong base. The choice of base is critical, especially in a one-pot reaction involving an oxidant, to avoid undesirable side reactions.

The following table summarizes the key aspects of these innovative methodologies:

| Methodology | Key Feature | Reactants | Reagents | Advantages |

| Tandem Oxidation-Wittig | In situ generation of aldehyde | Alcohol, Isopropyltriphenylphosphonium bromide | Oxidant, Base | Avoids handling of unstable aldehydes, reduces number of workup steps. |

| On-site Reagent Formation | In situ generation of aldehyde and phosphonium salt/ylide | Alcohol, Triphenylphosphine, 2-Bromopropane | Oxidant, Base | High operational simplicity, avoids isolation of intermediates. |

While direct and detailed experimental data for Isopropyltriphenylphosphonium bromide within these specific advanced, multi-step, one-pot procedures is limited in the surveyed literature, the foundational principles of tandem oxidation-Wittig reactions and on-site reagent generation provide a clear framework for its potential application. The high reactivity of the non-stabilized ylide derived from Isopropyltriphenylphosphonium bromide makes it a suitable candidate for trapping in situ generated aldehydes, promising an efficient route to sterically hindered alkenes. Further research in this area would be valuable to fully delineate the reaction conditions and scope for this specific reagent.

Structural Characterization and Computational Studies

Crystallographic Analysis

The solid-state structure of Isopropyltriphenylphosphonium (B8661593) bromide has been elucidated through single-crystal X-ray diffraction, providing precise data on its molecular geometry and packing. The analysis, conducted at 293 K, pertains to the monohydrate form of the compound (C₂₁H₂₂P⁺·Br⁻·H₂O). nih.gov

Crystal Data for Isopropyltriphenylphosphonium Bromide Monohydrate

| Parameter | Value |

|---|---|

| Formula | C₂₁H₂₂P⁺·Br⁻·H₂O |

| Molecular Weight (Mᵣ) | 403.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.078 (5) |

| b (Å) | 13.043 (5) |

| c (Å) | 17.755 (5) |

| Volume (V) (ų) | 2102.3 (15) |

| Z | 4 |

Isopropyltriphenylphosphonium Cation and Bromide Anion Architecture.nih.govresearchgate.net

The asymmetric unit of the crystal structure is composed of one Isopropyltriphenylphosphonium cation, one bromide anion, and two water molecules, each with half occupancy. nih.govresearchgate.net A key feature of the cation is the substitution of one phenyl group, typical in tetraphenylphosphonium (B101447) salts, with an isopropyl group. nih.gov This substitution introduces a different steric and electronic environment around the central phosphorus atom.

Intermolecular Interactions and Crystal Lattice Stabilization.nih.govresearchgate.net

The stability of the crystal lattice is maintained by a network of non-covalent interactions. nih.gov These interactions involve the cation, the anion, and the water molecules of hydration, creating a robust three-dimensional structure.

The water molecules play a significant role in bridging the components of the crystal. Strong O—H⋯O hydrogen bonds connect the two half-occupancy water molecules to each other. nih.gov Furthermore, these water molecules are linked to the bromide anion via short O—H⋯Br contacts. nih.govresearchgate.net This network of hydrogen bonds contributes substantially to the cohesion of the crystal lattice. nih.gov

Hydrogen Bond Geometry

| Interaction (D—H⋯A) | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O2—H1O2⋯Br1 | 0.85 | 2.68 | 3.526 (7) | 175 |

| O2—H2O2⋯Br1 | 0.85 | 2.81 | 3.598 (8) | 154 |

| C19—H19⋯Br1 | 0.98 | 2.76 | 3.723 (4) | 169 |

Bond Length Analysis and Conformational Insights (e.g., Csp³–P vs. Csp²–P Bond Lengths).nih.gov

The bond lengths within the Isopropyltriphenylphosphonium cation provide insight into the electronic effects of the different substituents on the phosphorus atom. The bonds between the phosphorus atom and the carbon atoms of the phenyl rings are Csp²–Psp³ bonds. nih.gov In contrast, the connection between the phosphorus atom and the isopropyl group is a Csp³–Psp³ bond. nih.gov

The Csp³–P bond associated with the isopropyl group [C19—P1] is measured at 1.818 (3) Å. This is notably longer than the Csp²–P bonds involving the phenyl groups, which have lengths ranging from 1.789 (4) Å to 1.806 (4) Å. nih.gov This difference highlights the distinct nature of the alkyl-phosphorus bond compared to the aryl-phosphorus bonds within the same cation. The variation in the Cphenyl—P bond lengths is comparable to that observed in tetraphenylphosphonium bromide. nih.gov

Spectroscopic Characterization in Mechanistic Elucidation

While detailed crystallographic data for Isopropyltriphenylphosphonium bromide is well-documented, its specific application in mechanistic elucidation via spectroscopic methods is less prevalent in the available literature. However, spectroscopic studies on related phosphonium (B103445) salts are instrumental in understanding reaction mechanisms, such as those involving ylide formation or their role as catalysts. researchgate.net Techniques like NMR (¹H, ¹³C, ³¹P) spectroscopy are fundamental for characterizing phosphonium salts and any intermediates or products in a reaction, with coupling constants such as J(P-C) providing clear evidence of bond formation and structure. researchgate.net Fluorescence spectroscopy has also been employed to study the microenvironment of phosphonium ionic liquids, which can offer insights into solute-solvent interactions and aggregation phenomena relevant to their catalytic activity. mdpi.com

Theoretical and Computational Chemistry

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure, geometry, and reactivity of molecules like isopropyltriphenylphosphonium bromide and its corresponding ylide. nih.gov DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, can be used to optimize molecular geometries and locate stationary points on the potential energy surface, including energy minima and transition states. researchgate.net This allows for the prediction of stable conformations and the investigation of reaction pathways. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in the presence of time-dependent potentials, making it a valuable tool for understanding electronic excitations and spectroscopic properties. mpg.dewikipedia.orgredalyc.org TD-DFT can be used to calculate excitation energies, frequency-dependent response properties, and photoabsorption spectra. wikipedia.org This information is crucial for interpreting experimental spectroscopic data and understanding the photochemistry of these compounds. The accuracy of TD-DFT calculations can be influenced by the choice of exchange-correlation functional. researchgate.net

Computational studies play a crucial role in understanding the relationship between the structure of phosphonium ylides and their reactivity. Phosphorus ylides are characterized as 1,2-dipolar compounds with a negatively charged carbon atom adjacent to a positively charged phosphorus atom. nih.gov The stability and reactivity of these ylides are influenced by the substituents on both the carbon and phosphorus atoms. numberanalytics.com

DFT calculations can quantify these effects. For example, the negative charge on the ylidic carbon can be stabilized by electron-withdrawing groups, which in turn affects the ylide's basicity and nucleophilicity. cdnsciencepub.com The P–C bond length can serve as an indicator of the charge concentration on the ylidic carbon. nih.gov Computational models can also predict how steric and electronic factors of the phosphine (B1218219) substituents influence the stability and reactivity of the ylide. numberanalytics.com For instance, triphenylphosphine-derived ylides are generally more stable than their trialkylphosphine counterparts. numberanalytics.com

Computational modeling provides deep insights into reaction mechanisms that are often difficult to probe experimentally. One area of significant interest is the mechanism of the Wittig reaction. While the formation of a betaine (B1666868) intermediate has been a long-standing hypothesis, high-level computational studies have often found no evidence for a stable betaine intermediate, particularly in the absence of lithium salts. acs.orgresearchgate.net Instead, these studies often support a concerted [2+2] cycloaddition mechanism leading directly to an oxaphosphetane intermediate. wikipedia.orgresearchgate.net DFT calculations have shown that the oxaphosphetane is typically lower in energy than the corresponding betaine. researchgate.net However, some computational models suggest that a high-energy, short-lived betaine may be formed at the beginning of the reaction. researchgate.net Isotope effect calculations combined with molecular dynamics simulations have suggested that betaine structures may be bypassed as equilibrated intermediates in some cases. nih.gov

Another area where computational chemistry has provided valuable insights is in C-H activation processes. Recent studies have shown that quaternary phosphonium salts can act as effective additives in transition metal-catalyzed C-H activation reactions. nih.govresearchgate.netresearchgate.net DFT calculations have been instrumental in elucidating the role of these phosphonium salts, demonstrating that they can lower the energy barriers of key steps in the catalytic cycle and participate in catalyst regeneration. nih.govresearchgate.net These computational investigations have revealed unique reaction pathways facilitated by the phosphonium salt additives. nih.gov The development of phosphorus(III)-directed C-H activation represents a significant advancement in the synthesis and diversification of phosphine ligands. nih.gov

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| DFT | Geometry optimization and energy calculations of phosphonium ylides and reaction intermediates. | Oxaphosphetane intermediates are generally more stable than betaine intermediates in the Wittig reaction. | researchgate.net |

| TD-DFT | Calculation of electronic excitation energies and spectra. | Provides a theoretical basis for interpreting experimental spectroscopic data. | wikipedia.org |

| DFT and Molecular Dynamics | Investigation of the role of betaine intermediates in the Wittig reaction. | Betaines may be bypassed as equilibrated intermediates in certain reaction pathways. | nih.gov |

| DFT | Elucidation of the role of phosphonium salts in C-H activation. | Phosphonium salts can lower activation energy barriers and facilitate catalyst regeneration. | nih.govresearchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Wittig Reactions Utilizing Isopropyltriphenylphosphonium (B8661593) Bromide Derivatives

The development of asymmetric variants of the Wittig reaction remains a significant challenge in organic synthesis. Future research will likely focus on the design and synthesis of chiral derivatives of Isopropyltriphenylphosphonium bromide to induce enantioselectivity in olefination reactions. This can be approached by modifying the triphenylphosphine (B44618) backbone with chiral auxiliaries or by creating P-chiral phosphonium (B103445) salts. The isopropyl group itself, while not chiral, influences the steric environment of the resulting ylide, and understanding its interplay with chiral modifications will be crucial.

The goal is to develop catalytic asymmetric Wittig-type processes where a substoichiometric amount of a chiral phosphine (B1218219) catalyst, derived from or related to the isopropyltriphenylphosphonium structure, can be used. This would represent a significant advancement over stoichiometric approaches that often require chiral auxiliaries. Key to this development will be the design of phosphonium salts that can be efficiently recycled through a P(III)/P(V) redox cycle, allowing for a catalytic turnover while maintaining high levels of stereocontrol. Research in this area is moving towards creating chiral quaternary phosphonium salts that can act as effective phase-transfer catalysts in asymmetric synthesis, a concept that could be extended to the Wittig reaction.

Exploration of Isopropyltriphenylphosphonium Bromide in Green Chemistry Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes. The traditional Wittig reaction is often criticized for its poor atom economy, primarily due to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. Future research will explore the use of Isopropyltriphenylphosphonium bromide in more environmentally benign reaction media, such as water or solvent-free conditions, to reduce the reliance on volatile organic solvents.

Investigation into New Catalytic Cycles and Multicomponent Reactions

The development of novel catalytic cycles is a major frontier in improving the efficiency of the Wittig reaction. Research is focused on designing systems that operate through a P(III)/P(V) redox cycle, where the phosphine oxide byproduct is catalytically reduced back to the active phosphine. Investigating the kinetics and mechanism of such cycles involving the isopropyltriphenylphosphine scaffold will be essential for optimizing catalyst performance and turnover numbers.

Furthermore, the integration of Isopropyltriphenylphosphonium bromide into multicomponent reactions (MCRs) and domino reaction sequences is an emerging trend. MCRs offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single synthetic operation. Phosphorus ylides, such as the one derived from Isopropyltriphenylphosphonium bromide, can act as key intermediates in these complex transformations. For instance, a multicomponent reaction could involve the in-situ generation of the ylide, which then participates in a cascade of bond-forming events with other substrates present in the reaction mixture. Domino reactions that combine a Wittig olefination with other transformations, such as cycloadditions or Michael additions, are also being explored to create complex molecular architectures in a highly efficient manner.

Advanced Computational Predictions for Rational Design of Isopropyltriphenylphosphonium Bromide-Mediated Syntheses

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of the Wittig reaction, DFT calculations can provide valuable insights into the reaction mechanism, the structure of transition states, and the factors that govern stereoselectivity. Future research will increasingly rely on these computational models for the rational design of syntheses utilizing Isopropyltriphenylphosphonium bromide.

By modeling the transition states of the oxaphosphetane formation and decomposition, researchers can predict the E/Z selectivity of the olefination with a high degree of accuracy. This predictive power allows for the in-silico screening of different reaction conditions and substrates, saving valuable experimental time and resources. Furthermore, computational studies can guide the design of novel chiral derivatives of Isopropyltriphenylphosphonium bromide by predicting which structural modifications are most likely to induce high levels of enantioselectivity. This synergy between computational prediction and experimental validation will accelerate the development of new and improved Wittig methodologies.

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. These powerful tools can analyze vast datasets of chemical reactions to identify patterns and predict reaction outcomes with increasing accuracy. For reactions involving Isopropyltriphenylphosphonium bromide, ML models can be trained to predict the optimal reaction conditions, such as solvent, base, temperature, and reaction time, to achieve the desired yield and stereoselectivity.

One of the key applications of ML will be in the optimization of complex reaction systems, such as multicomponent reactions or catalytic cycles. By employing algorithms for automated reaction optimization, researchers can efficiently explore a large parameter space to identify the ideal conditions with a minimal number of experiments. This can be particularly beneficial for developing robust and scalable synthetic processes. Furthermore, AI can be used to predict novel reaction pathways and to design new phosphonium salt catalysts with enhanced reactivity and selectivity, opening up new avenues for the application of Isopropyltriphenylphosphonium bromide in organic synthesis. High-throughput screening platforms, guided by machine learning algorithms, will enable the rapid discovery of new applications and reaction conditions for this versatile reagent.

Q & A

Q. What are the standard synthetic protocols for preparing isopropyltriphenylphosphonium bromide, and what key steps ensure high yield?

Isopropyltriphenylphosphonium bromide is typically synthesized via alkylation of triphenylphosphine with isopropyl bromide under anhydrous conditions. A common method involves reacting triphenylphosphine with isopropyl bromide in a polar aprotic solvent (e.g., THF) under inert atmosphere (N₂ or Ar) . Critical steps include maintaining anhydrous conditions to prevent hydrolysis and using stoichiometric control to minimize byproducts. For example, n-butyllithium may be employed to deprotonate intermediates, ensuring efficient ylide formation in subsequent reactions .

Q. How can solubility properties guide purification strategies for isopropyltriphenylphosphonium bromide?

The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents like THF or acetonitrile. Recrystallization from hot ethanol or THF/hexane mixtures is effective for purification. Solubility differences between the product and unreacted triphenylphosphine allow for selective precipitation . Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) is recommended for removing ionic impurities .

Q. What safety protocols are essential for handling and storing isopropyltriphenylphosphonium bromide?

Store the compound in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and oxidation . Use gloves and eye protection due to its irritant properties. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are most reliable for characterizing isopropyltriphenylphosphonium bromide?

- ¹H/¹³C NMR : Peaks for the isopropyl group appear at δ ~1.3–1.5 ppm (CH₃) and δ ~2.5–3.0 ppm (CH) in CDCl₃. Aromatic protons of triphenyl groups resonate at δ ~7.4–7.8 ppm .

- FT-IR : Key absorptions include C-H stretches (~2915 cm⁻¹), P-C aromatic vibrations (~715 cm⁻¹), and Br⁻ counterion signals (~788 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M-Br]⁺) at m/z 321.1 .

Q. What are the primary applications of isopropyltriphenylphosphonium bromide in organic synthesis?

It is widely used as a precursor for ylide generation in Wittig reactions to synthesize alkenes. For example, deprotonation with strong bases (e.g., BuLi or KOtBu) generates ylides that react with carbonyl compounds to form substituted olefins .

Advanced Research Questions

Q. How do reaction conditions impact the efficiency of ylide generation from isopropyltriphenylphosphonium bromide?

Ylide formation requires strict control of base strength and solvent polarity. n-Butyllithium in THF at -30°C generates ylides with minimal side reactions, while weaker bases (e.g., KOtBu) may require higher temperatures (~0–25°C) and extended reaction times (2–5 hours). Kinetic studies show that excess base (>1.1 equiv) reduces byproduct formation .

Q. What mechanistic insights explain selectivity issues in Wittig reactions using this reagent?

Steric hindrance from the isopropyl group favors the formation of less substituted alkenes (anti-Zaitsev selectivity). Computational modeling (DFT) indicates that transition-state stabilization via π-π interactions between the ylide and aromatic substrates enhances regioselectivity .

Q. How can impurities from incomplete reactions or degradation be identified and mitigated?

Common impurities include unreacted triphenylphosphine and hydrolyzed phosphine oxides. LC-MS or ³¹P NMR (δ ~25–30 ppm for P=O contaminants) are effective for detection. Reductive quenching with NaBH₄ or scavenging with activated charcoal improves purity .

Q. What strategies address contradictions in reported spectroscopic data for this compound?

Discrepancies in ¹³C NMR shifts (e.g., δ 40.76 vs. 37.74 ppm for isopropyl carbons) arise from solvent polarity or temperature effects. Standardizing conditions (e.g., CDCl₃ at 25°C) and referencing to internal standards (TMS) resolve inconsistencies .

Q. How can reproducibility challenges in large-scale syntheses be overcome?

Batch variability often stems from trace moisture or oxygen. Implementing Schlenk-line techniques or continuous-flow reactors under inert atmosphere improves consistency. Process analytical technology (PAT), such as in-line FT-IR, monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.